

# Pharmacological Profile of Metopon Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Metopon hydrochloride** (5-methylhydromorphone hydrochloride) is a semi-synthetic opioid analgesic first synthesized in 1929.[1] It is a derivative of hydromorphone and was developed with the aim of creating an analgesic with a more favorable side-effect profile compared to morphine. This technical guide provides a comprehensive overview of the pharmacological profile of **Metopon hydrochloride**, consolidating available data on its mechanism of action, receptor binding characteristics, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology.

# **Chemical and Physical Properties**



Property	Value
Chemical Name	(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl- 2,4,4a,5,6,13-hexahydro-1H-4,12- methanobenzofuro[3,2-e]isoquinolin-7- one;hydrochloride
Molecular Formula	C18H22CINO3
Molecular Weight	335.8 g/mol
CAS Number	124-92-5
Appearance	Crystalline solid

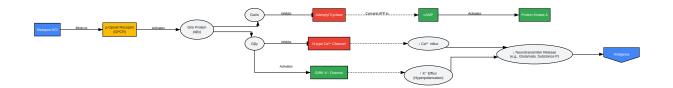
### **Mechanism of Action**

**Metopon hydrochloride** exerts its analgesic effects primarily as an agonist at the  $\mu$ -opioid receptor (MOR).[1] Like other opioid agonists, its binding to MORs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of nociceptive signals.

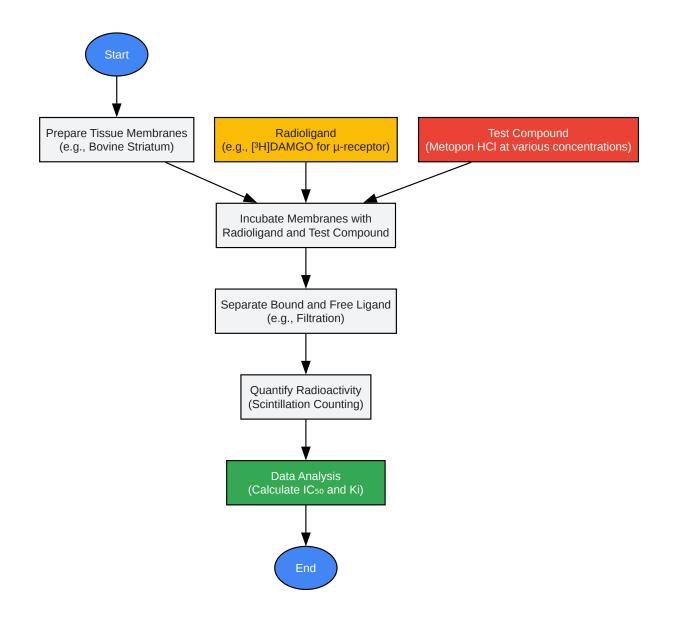
### Signaling Pathway of µ-Opioid Receptor Activation

The binding of **Metopon hydrochloride** to the  $\mu$ -opioid receptor triggers a complex intracellular signaling cascade. The diagram below illustrates the key downstream pathways involved.









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### References



- 1. Metopon and two unique derivatives: affinity and selectivity for the multiple opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Metopon Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092516#pharmacological-profile-of-metopon-hydrochloride]

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